3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole
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Overview
Description
The compound “3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The molecule also contains a nitro group (-NO2) and a chlorophenyl group (a benzene ring with a chlorine atom attached), both of which are attached to an ethyl group (a two-carbon chain). These functional groups suggest that this compound may have interesting chemical properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group, the chlorophenyl group, and the indole ring. Each of these functional groups has distinct reactivity patterns. For example, the nitro group is electron-withdrawing and can participate in reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by the functional groups present in the molecule .Scientific Research Applications
Antiviral Applications
Indole derivatives have been recognized for their antiviral properties. Compounds similar to 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural features of these molecules allow them to bind with high affinity to viral proteins, potentially interfering with the virus’s ability to replicate.
Anti-inflammatory Properties
The indole nucleus is a common feature in many synthetic drugs with anti-inflammatory effects. By modulating key pathways in the inflammatory response, indole derivatives can be valuable in the treatment of chronic inflammatory diseases .
Anticancer Activity
Indole compounds have been studied for their potential use in cancer therapy. Their ability to interact with cellular receptors and enzymes can make them suitable for designing drugs that target specific pathways involved in cancer cell proliferation and survival .
Antimicrobial Effects
The indole scaffold is present in many compounds with antimicrobial activity. These derivatives can be designed to target bacterial and fungal pathogens, providing a basis for new treatments for infectious diseases .
Antidiabetic Potential
Research has indicated that certain indole derivatives may have applications in managing diabetes. They can influence insulin signaling and glucose metabolism, which are crucial for the treatment of diabetes .
Neuroprotective Effects
Indole derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases. Their interaction with neural pathways could help in mitigating the progression of conditions like Alzheimer’s and Parkinson’s disease .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been shown to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to inhibit the activity of certain enzymes, leading to their respective biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can range from those involved in viral replication (in the case of antiviral activity) to those involved in inflammation (in the case of anti-inflammatory activity) .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely, influencing their bioavailability .
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects can be diverse, depending on the specific targets and pathways involved .
Future Directions
properties
IUPAC Name |
3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c23-17-12-10-15(11-13-17)19(14-25(26)27)21-18-8-4-5-9-20(18)24-22(21)16-6-2-1-3-7-16/h1-13,19,24H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJFRJUWKRNQIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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